2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid
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Overview
Description
2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid is a monocarboxylic acid, a member of indole-3-acetic acids and a member of oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy- (indol-3-yl)acetic acid .
Synthesis Analysis
The synthesis of 2-oxoindoline-based compounds has been reported in the literature . The compounds were designed and synthesized as part of a search for novel small molecules activating procaspase-3 . The identification of the structures was performed using the analysis of IR, MS, 1H NMR, and 13C NMR .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole-3-acetic acid and an oxindole group . It is a tautomer of a 2-hydroxy- (indol-3-yl)acetic acid .Scientific Research Applications
1. Green Synthesis Catalyst
A significant application of compounds related to 2-(5-Ethyl-2-oxoindolin-3-yl)acetic acid is in green chemistry, particularly as a catalyst. For instance, CuFe2O4 nanoparticles have been used as a magnetically retrievable catalyst for the synthesis of novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids, demonstrating an environmentally friendly and economically viable approach (Shakibaei, Ghahremanzadeh, & Bazgir, 2013).
2. Synthesis of Biologically Active Compounds
These compounds are also central in the synthesis of various biologically active substances. Research has explored the creation of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, highlighting the potential in developing active and harmless medicines (Altukhov, 2014).
3. Pharmaceutical Research
In pharmaceutical research, related derivatives have been synthesized and evaluated for anti-inflammatory properties. For instance, a series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid compounds were synthesized and showed promising anti-inflammatory activity in both in vitro and in vivo models (Nikalje, Hirani, & Nawle, 2015).
4. Reactivity Studies
Studies have also focused on the reactivity of derivatives like ethyl esters of 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, which are known for nootropic, antihypoxic, and anabolic activities. Such research is vital for understanding the chemical properties and potential applications of these compounds in medicine and biology (Kolisnyk et al., 2018).
5. Antimicrobial Activities
The design and synthesis of novel Isatin derivatives, including those structurally related to this compound, have been a focus area, particularly for their antimicrobial activities. These compounds have shown promise in combating microbial infections (Qin et al., 2011).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, suggesting they interact with a variety of cellular targets .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been associated with a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
It’s reported that this compound has high gastrointestinal absorption, which could impact its bioavailability .
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
2-(5-ethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-7-3-4-10-8(5-7)9(6-11(14)15)12(16)13-10/h3-5,9H,2,6H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIULERIIXYEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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